molecular formula C10H9N3 B13988461 1h-Indazole-5-carbonitrile,3-ethyl-

1h-Indazole-5-carbonitrile,3-ethyl-

Cat. No.: B13988461
M. Wt: 171.20 g/mol
InChI Key: LQEQPYISQMDCII-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonitrile,3-ethyl- is a heterocyclic organic compound featuring an indazole core substituted with a nitrile group at position 5 and an ethyl group at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves functionalization of the indazole scaffold through alkylation or cross-coupling reactions.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-ethyl-2H-indazole-5-carbonitrile

InChI

InChI=1S/C10H9N3/c1-2-9-8-5-7(6-11)3-4-10(8)13-12-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

LQEQPYISQMDCII-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-5-carbonitrile, 3-ethyl- can be achieved through several methodsTransition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of 1H-Indazole-5-carbonitrile, 3-ethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carbonitrile, 3-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines.

Scientific Research Applications

1H-Indazole-5-carbonitrile, 3-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-5-carbonitrile, 3-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent at position 3 significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound Substituent (Position 3) Molecular Formula Key Structural Features
1H-Indazole-5-carbonitrile,3-methyl- Methyl C₉H₇N₃ Smaller alkyl group; lower steric hindrance
3-Bromo-1-(THP)-1H-indazole-5-carbonitrile Bromo + THP C₁₃H₁₂BrN₃O Bulky bromo and THP groups; enhanced stability
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile Fluorophenyl C₁₄H₉FN₂O Electron-withdrawing fluorine; hydroxyl group
1H-Indazole-5-carbonitrile,3-ethyl- Ethyl C₁₀H₉N₃ Moderate steric bulk; increased lipophilicity

Key Observations :

  • Lipophilicity : The ethyl substituent enhances lipophilicity relative to methyl, which may improve membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., fluorine in ), the ethyl group is electron-donating, altering reactivity in electrophilic substitutions.

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